molecular formula C10H12ClN4O8P B15218160 2-Chloroinosine monophosphate CAS No. 26550-86-7

2-Chloroinosine monophosphate

Cat. No.: B15218160
CAS No.: 26550-86-7
M. Wt: 382.65 g/mol
InChI Key: PDEHTPJGNSQPMN-UUOKFMHZSA-N
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Description

((2R,3S,4R,5R)-5-(2-Chloro-6-hydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is a complex organic compound that belongs to the class of nucleotides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,4R,5R)-5-(2-Chloro-6-hydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of the nucleoside analog, which involves the glycosylation of a purine base with a protected sugar derivative.

    Chlorination: The purine base is chlorinated using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions.

    Phosphorylation: The chlorinated nucleoside is then phosphorylated using phosphorylating agents like phosphorus oxychloride or phosphoric acid in the presence of a base such as triethylamine.

    Deprotection: The final step involves the removal of protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the purine ring, typically using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom in the purine ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions. Biology : It is studied for its role in cellular processes and as a potential therapeutic agent. Medicine : The compound has shown promise in antiviral and anticancer therapies due to its ability to interfere with nucleic acid synthesis. Industry : It is used in the development of pharmaceuticals and as a research tool in biochemical studies.

Mechanism of Action

The compound exerts its effects primarily by interfering with nucleic acid synthesis. It targets enzymes involved in DNA and RNA synthesis, such as DNA polymerase and reverse transcriptase, thereby inhibiting the replication of viruses and the proliferation of cancer cells. The molecular pathways involved include the incorporation of the compound into the growing nucleic acid chain, leading to chain termination and inhibition of further synthesis.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): A nucleotide involved in energy transfer within cells.

    Cytidine triphosphate (CTP): A nucleotide involved in the synthesis of RNA.

    Guanosine triphosphate (GTP): A nucleotide involved in protein synthesis and signal transduction.

Uniqueness

  • The presence of the chlorine atom and the specific stereochemistry of the sugar moiety make ((2R,3S,4R,5R)-5-(2-Chloro-6-hydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate unique compared to other nucleotides. These structural features contribute to its specific biological activity and potential therapeutic applications.

Properties

CAS No.

26550-86-7

Molecular Formula

C10H12ClN4O8P

Molecular Weight

382.65 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-chloro-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H12ClN4O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,13,14,18)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1

InChI Key

PDEHTPJGNSQPMN-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)Cl

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)Cl

Origin of Product

United States

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